molecular formula C15H19N3O2S B2587467 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide CAS No. 1798485-50-3

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2587467
CAS No.: 1798485-50-3
M. Wt: 305.4
InChI Key: GEOQMBHSPOWMMV-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Oxane Group: The oxane group can be introduced by reacting the pyrazole derivative with an oxane-containing reagent, such as oxan-4-ylmethyl chloride, under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Final Coupling: The final step involves coupling the pyrazole-oxane intermediate with the thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the acetamide moiety.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-15(8-14-2-1-7-21-14)17-13-9-16-18(11-13)10-12-3-5-20-6-4-12/h1-2,7,9,11-12H,3-6,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOQMBHSPOWMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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